GNF-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Neuropharmacology

Specific Scientific Field: The field of application is Neuropharmacology .

Summary of the Application: GNF-2 is an allosteric inhibitor of Bcr-Abl. It was developed as a new class of anti-cancer drug to treat resistant chronic myelogenous leukemia. Recent studies suggest that c-Abl inhibition would provide a neuroprotective effect in animal models of Parkinson’s disease as well as in clinical trials .

Methods of Application or Experimental Procedures: In the study, the hypothesis that c-Abl inhibition by GNF-2 may attenuate the inflammatory activation of glia and the ensuing pain behaviors in animal models was tested. GNF-2 reduced lipopolysaccharide (LPS)-induced nitric oxide and pro-inflammatory cytokine production in cultured glial cells in a c-Abl-dependent manner .

Results or Outcomes: The results show that GNF-2 administration significantly attenuated mechanical and thermal hypersensitivities in experimental models of diabetic and inflammatory pain .

Application in Hematology

Specific Scientific Field: The field of application is Hematology .

Summary of the Application: GNF-2, a mono-selective BCR-ABL inhibitor that targets wild-type BCR-ABL and many clinically relevant imatinib resistant mutants, was recently discovered and provided the first demonstration that c-ABL kinase activity could be modulated by an inhibitor that binds outside the ATP or substrate binding sites .

Methods of Application or Experimental Procedures: In the study, it was hypothesized that GNF-2 inhibits BCR-ABL activation of HCK by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety .

Application in Combination Therapy

Specific Scientific Field: The field of application is Pharmacology .

Summary of the Application: GNF-2 has been studied in combination with other drugs for enhanced therapeutic effect. Specifically, GNF-2 in combination with imatinib, a tyrosine-kinase inhibitor, showed a synergistic inhibitory effect on Abl, a protein that is often mutated in certain types of cancer .

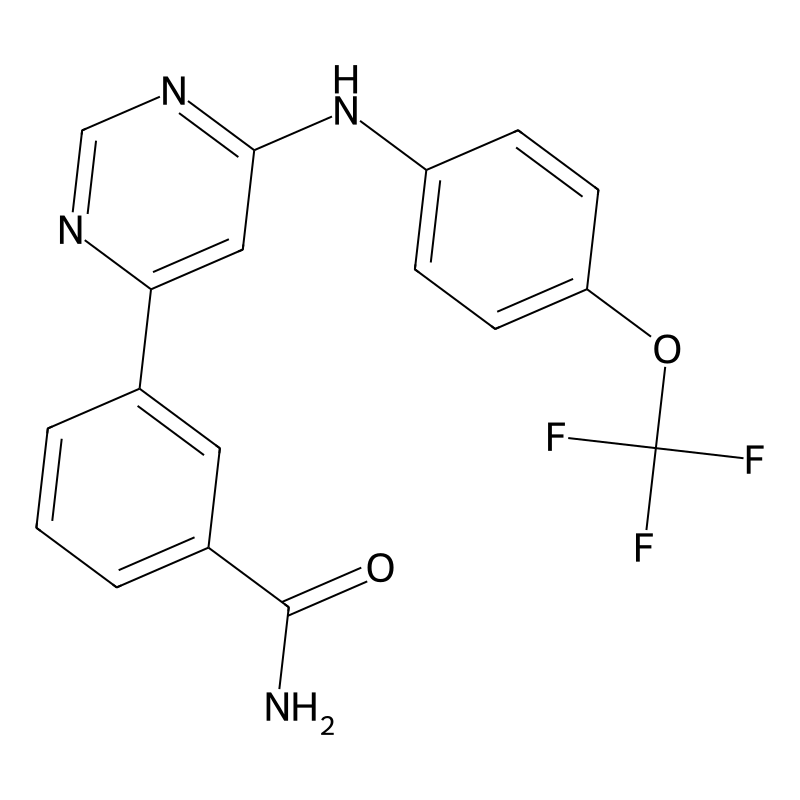

Methods of Application or Experimental Procedures: In the study, GNF-2 and imatinib were administered together, and their combined effect on Abl was observed. The binding of GNF-2 to the myristoyl site with its trifluoromethoxy group buried deeply in the hydrophobic pocket was noted .

Results or Outcomes: The results showed that the combination of GNF-2 and imatinib had a greater inhibitory effect on Abl than either drug alone .

Application in Inflammatory Pain Management

Summary of the Application: GNF-2 has been studied for its potential role in managing inflammatory pain. It is believed to attenuate the inflammatory activation of glia, which could help alleviate chronic pain .

Methods of Application or Experimental Procedures: In the study, the effect of GNF-2 on lipopolysaccharide (LPS)-induced nitric oxide and pro-inflammatory cytokine production in cultured glial cells was observed. The study aimed to understand whether GNF-2 could reduce these inflammatory responses in a c-Abl-dependent manner .

Results or Outcomes: The results showed that GNF-2 administration significantly attenuated mechanical and thermal hypersensitivities in experimental models of diabetic and inflammatory pain .

Application in Neuroinflammation

Summary of the Application: GNF-2 has been studied for its potential role in managing neuroinflammation. It is believed to attenuate the inflammatory activation of glia, which could help alleviate chronic pain .

Application in Cancer Treatment

Specific Scientific Field: The field of application is Oncology .

Summary of the Application: GNF-2 is an allosteric inhibitor of Bcr-Abl. It was developed as a new class of anti-cancer drug to treat resistant chronic myelogenous leukemia .

GNF-2 is a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, which is an oncogenic fusion protein resulting from chromosomal translocations. This compound is notable for its non-ATP competitive mechanism, targeting the myristate-binding site of the Bcr-Abl protein. GNF-2 has demonstrated significant selectivity, inhibiting Bcr-Abl activity without affecting many other kinases, such as fms-like tyrosine kinase 3 and platelet-derived growth factor receptor . Its chemical structure includes a trifluoromethoxy group and an aniline moiety, which contribute to its binding affinity and inhibitory activity .

The primary reaction involving GNF-2 is its binding to the myristate site of Bcr-Abl. This interaction leads to conformational changes in the protein that inhibit its kinase activity. The binding does not interfere with ATP binding, allowing for a unique mechanism of action compared to traditional ATP-competitive inhibitors . The compound's IC50 value is reported to be approximately 267 nM, indicating its potency in inhibiting Bcr-Abl activity .

GNF-2 exhibits significant biological activity beyond its role as a cancer therapeutic. Research has shown that it can attenuate inflammatory responses in glial cells by reducing nitric oxide and pro-inflammatory cytokine production, particularly in contexts involving lipopolysaccharide-induced activation . This suggests potential applications in managing chronic pain and neuroinflammation, highlighting its versatility as a therapeutic agent.

GNF-2 has primarily been studied for its potential in cancer therapy due to its ability to inhibit Bcr-Abl activity in chronic myeloid leukemia. Additionally, its effects on neuroinflammation suggest applications in treating chronic pain conditions and other neurological disorders . The compound's selectivity makes it a valuable candidate for further research into targeted therapies that minimize off-target effects.

Studies have employed various biophysical methods, including nuclear magnetic resonance spectroscopy and hydrogen exchange mass spectrometry, to investigate GNF-2's interactions with Bcr-Abl. These studies have confirmed that GNF-2 induces significant conformational changes in the protein, particularly affecting the αI helix and disrupting the catalytic machinery at the ATP-binding site through allosteric modulation . Such insights are crucial for understanding how GNF-2 can be optimized for therapeutic use.

Several compounds share structural or functional similarities with GNF-2. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Selectivity | Notable Features |

|---|---|---|---|

| Imatinib | ATP-competitive inhibitor | Broad spectrum against kinases | First-line treatment for chronic myeloid leukemia |

| GNF-5 | Allosteric inhibitor | Selective for Bcr-Abl | Related compound with similar binding properties |

| Dasatinib | Dual Bcr-Abl and Src inhibitor | Broad spectrum against kinases | Effective against imatinib-resistant mutations |

| Nilotinib | ATP-competitive inhibitor | Selective for Bcr-Abl | Second-line treatment option for chronic myeloid leukemia |

Uniqueness of GNF-2: Unlike many other inhibitors, GNF-2's allosteric mechanism allows it to avoid competition with ATP, providing a distinct advantage in certain therapeutic contexts. Its selectivity reduces the likelihood of side effects associated with broader-spectrum inhibitors.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Chislock EM, Pendergast AM. Abl family kinases regulate endothelial barrier function in vitro and in mice. PLoS One. 2013 Dec 19;8(12):e85231. doi: 10.1371/journal.pone.0085231. eCollection 2013. PubMed PMID: 24367707; PubMed Central PMCID: PMC3868616.

3: Kim HJ, Yoon HJ, Choi JY, Lee IK, Kim SY. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity. J Leukoc Biol. 2014 Feb;95(2):337-45. doi: 10.1189/jlb.0713356. Epub 2013 Oct 15. PubMed PMID: 24130113.

4: Khateb M, Ruimi N, Khamisie H, Najajreh Y, Mian A, Metodieva A, Ruthardt M, Mahajna J. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism. BMC Cancer. 2012 Nov 27;12:563. doi: 10.1186/1471-2407-12-563. PubMed PMID: 23186157; PubMed Central PMCID: PMC3561207.

5: Greuber EK, Pendergast AM. Abl family kinases regulate FcγR-mediated phagocytosis in murine macrophages. J Immunol. 2012 Dec 1;189(11):5382-92. doi: 10.4049/jimmunol.1200974. Epub 2012 Oct 24. PubMed PMID: 23100514; PubMed Central PMCID: PMC3504141.

6: Mian AA, Metodieva A, Badura S, Khateb M, Ruimi N, Najajreh Y, Ottmann OG, Mahajna J, Ruthardt M. Allosteric inhibition enhances the efficacy of ABL kinase inhibitors to target unmutated BCR-ABL and BCR-ABL-T315I. BMC Cancer. 2012 Sep 17;12:411. doi: 10.1186/1471-2407-12-411. PubMed PMID: 22985168; PubMed Central PMCID: PMC3488316.

7: Wöhrle FU, Halbach S, Aumann K, Schwemmers S, Braun S, Auberger P, Schramek D, Penninger JM, Laßmann S, Werner M, Waller CF, Pahl HL, Zeiser R, Daly RJ, Brummer T. Gab2 signaling in chronic myeloid leukemia cells confers resistance to multiple Bcr-Abl inhibitors. Leukemia. 2013 Jan;27(1):118-29. doi: 10.1038/leu.2012.222. Epub 2012 Aug 3. PubMed PMID: 22858987.

8: Hantschel O. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance. Haematologica. 2012 Feb;97(2):157-9. doi: 10.3324/haematol.2012.061812. PubMed PMID: 22298820; PubMed Central PMCID: PMC3269471.

9: Mian AA, Metodieva A, Najajreh Y, Ottmann OG, Mahajna J, Ruthardt M. p185(BCR/ABL) has a lower sensitivity than p210(BCR/ABL) to the allosteric inhibitor GNF-2 in Philadelphia chromosome-positive acute lymphatic leukemia. Haematologica. 2012 Feb;97(2):251-7. doi: 10.3324/haematol.2011.047191. Epub 2011 Nov 4. PubMed PMID: 22058195; PubMed Central PMCID: PMC3269486.

10: Huang WC, Tsai CC, Chen CL, Chen TY, Chen YP, Lin YS, Lu PJ, Lin CM, Wang SH, Tsao CW, Wang CY, Cheng YL, Hsieh CY, Tseng PC, Lin CF. Glucosylceramide synthase inhibitor PDMP sensitizes chronic myeloid leukemia T315I mutant to Bcr-Abl inhibitor and cooperatively induces glycogen synthase kinase-3-regulated apoptosis. FASEB J. 2011 Oct;25(10):3661-73. doi: 10.1096/fj.10-180190. Epub 2011 Jun 24. PubMed PMID: 21705667.

11: Yang J, Campobasso N, Biju MP, Fisher K, Pan XQ, Cottom J, Galbraith S, Ho T, Zhang H, Hong X, Ward P, Hofmann G, Siegfried B, Zappacosta F, Washio Y, Cao P, Qu J, Bertrand S, Wang DY, Head MS, Li H, Moores S, Lai Z, Johanson K, Burton G, Erickson-Miller C, Simpson G, Tummino P, Copeland RA, Oliff A. Discovery and characterization of a cell-permeable, small-molecule c-Abl kinase activator that binds to the myristoyl binding site. Chem Biol. 2011 Feb 25;18(2):177-86. doi: 10.1016/j.chembiol.2010.12.013. PubMed PMID: 21338916.

12: Kim DH, Sim T. Chemical kinomics: a powerful strategy for target deconvolution. BMB Rep. 2010 Nov;43(11):711-9. doi: 10.5483/BMBRep.2010.43.11.711. Review. PubMed PMID: 21110913.

13: Hassan AQ, Sharma SV, Warmuth M. Allosteric inhibition of BCR-ABL. Cell Cycle. 2010 Sep 15;9(18):3710-4. doi: 10.4161/cc.9.18.13232. Epub 2010 Sep 3. Review. PubMed PMID: 20930519.

14: Deng X, Okram B, Ding Q, Zhang J, Choi Y, Adrián FJ, Wojciechowski A, Zhang G, Che J, Bursulaya B, Cowan-Jacob SW, Rummel G, Sim T, Gray NS. Expanding the diversity of allosteric bcr-abl inhibitors. J Med Chem. 2010 Oct 14;53(19):6934-46. doi: 10.1021/jm100555f. PubMed PMID: 20828158; PubMed Central PMCID: PMC2951064.

15: Fabbro D, Manley PW, Jahnke W, Liebetanz J, Szyttenholm A, Fendrich G, Strauss A, Zhang J, Gray NS, Adrian F, Warmuth M, Pelle X, Grotzfeld R, Berst F, Marzinzik A, Cowan-Jacob SW, Furet P, Mestan J. Inhibitors of the Abl kinase directed at either the ATP- or myristate-binding site. Biochim Biophys Acta. 2010 Mar;1804(3):454-62. doi: 10.1016/j.bbapap.2009.12.009. PubMed PMID: 20152788.

16: Zhang J, Adrián FJ, Jahnke W, Cowan-Jacob SW, Li AG, Iacob RE, Sim T, Powers J, Dierks C, Sun F, Guo GR, Ding Q, Okram B, Choi Y, Wojciechowski A, Deng X, Liu G, Fendrich G, Strauss A, Vajpai N, Grzesiek S, Tuntland T, Liu Y, Bursulaya B, Azam M, Manley PW, Engen JR, Daley GQ, Warmuth M, Gray NS. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature. 2010 Jan 28;463(7280):501-6. doi: 10.1038/nature08675. Epub 2010 Jan 13. PubMed PMID: 20072125; PubMed Central PMCID: PMC2901986.

17: Mian AA, Oancea C, Zhao Z, Ottmann OG, Ruthardt M. Oligomerization inhibition, combined with allosteric inhibition, abrogates the transformation potential of T315I-positive BCR/ABL. Leukemia. 2009 Dec;23(12):2242-7. doi: 10.1038/leu.2009.194. Epub 2009 Oct 1. PubMed PMID: 19798092.

18: Choi Y, Seeliger MA, Panjarian SB, Kim H, Deng X, Sim T, Couch B, Koleske AJ, Smithgall TE, Gray NS. N-myristoylated c-Abl tyrosine kinase localizes to the endoplasmic reticulum upon binding to an allosteric inhibitor. J Biol Chem. 2009 Oct 16;284(42):29005-14. doi: 10.1074/jbc.M109.026633. Epub 2009 Aug 13. PubMed PMID: 19679652; PubMed Central PMCID: PMC2781447.

19: Ohren JF, Sebolt-Leopold JS. Inhibitors of Bcr-abl... breaking new ground again. Nat Chem Biol. 2006 Feb;2(2):63-4. PubMed PMID: 16421581.

20: Adrián FJ, Ding Q, Sim T, Velentza A, Sloan C, Liu Y, Zhang G, Hur W, Ding S, Manley P, Mestan J, Fabbro D, Gray NS. Allosteric inhibitors of Bcr-abl-dependent cell proliferation. Nat Chem Biol. 2006 Feb;2(2):95-102. Epub 2006 Jan 15. PubMed PMID: 16415863.